molecular formula C7H11ClN2O B1504315 2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride CAS No. 668972-71-2

2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride

Cat. No.: B1504315
CAS No.: 668972-71-2
M. Wt: 174.63 g/mol
InChI Key: BJBMBDVTTCJINR-UHFFFAOYSA-N
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Description

2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride is a chemical compound offered for research purposes. The free base of this compound, 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone, has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol . This pyrrole derivative features a ketone functional group and is related to other research chemicals in the 1-methyl-1H-pyrrole family . As a specialist research chemical, this product is intended for laboratory analysis and experimental investigations only. It is strictly for use by qualified professionals. Specific research applications, biological activity, and mechanism of action for this particular compound are areas for ongoing scientific investigation. Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols. For more detailed specifications, including structural identifiers like SMILES (Cn1cccc1C(=O)CN) and InChIKey, please contact us directly .

Properties

IUPAC Name

2-amino-1-(1-methylpyrrol-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-9-4-2-3-6(9)7(10)5-8;/h2-4H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBMBDVTTCJINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697640
Record name 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668972-71-2
Record name 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation and Amination Routes

One of the representative synthetic approaches involves multi-step alkylation followed by amination, adapted from related pyrrole derivatives synthesis protocols.

  • Alkylation Step:
    Diethylene glycol or related substrates are alkylated with 1-methyl-1H-pyrrole-2-carbaldehyde under inert atmosphere. Sodium hydride (NaH) is used as a base in anhydrous tetrahydrofuran (THF). The reaction temperature is carefully controlled, starting from 0°C and gradually increasing to room temperature to minimize side reactions.

  • Amination Step:
    The alkylated intermediate undergoes nucleophilic substitution with an amine source to introduce the amino group. Excess amine is used to drive the reaction to completion and reduce leftover intermediates. The reaction is typically performed at room temperature to 50°C in acetone, with catalysts such as TEMPO/KBr used to facilitate oxidation where necessary.

  • Purification:
    The crude product is purified using flash column chromatography on silica gel with a hexane/ethyl acetate gradient.

Step Temperature Solvent Catalyst/Base Yield (%)
Alkylation 0°C → RT THF NaH 60–70
Amination RT → 50°C Acetone TEMPO/KBr 50–55
  • Characterization:
    Confirmation of the product structure is done via $$^{1}H$$-NMR, showing characteristic ethoxy protons at δ 2.8–3.5 ppm, and GCMS with molecular ion peaks matching expected mass.

Condensation Reactions under Catalytic and Ultrasonic Conditions

Another effective preparation method involves condensation reactions of pyrrole derivatives with amino compounds under catalytic conditions enhanced by ultrasonic irradiation.

  • Procedure:
    A condensation reaction of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with appropriate substrates in ethanol is catalyzed by p-toluenesulfonic acid (TsOH). Ultrasonic irradiation at 60°C for 20 minutes significantly improves the reaction rate and yield compared to classical reflux methods.

  • Yield and Time Comparison:

Method Reaction Time Temperature Yield (%)
Ultrasonic Irradiation 20 min 60°C 92
Classical Reflux 120 min 60°C 78
  • Notes:
    The ultrasonic method yields the target product as the sole compound with higher efficiency and shorter reaction time. The catalyst TsOH is essential; without it, only trace amounts of product form.

Alkylation of 2-Bromo-1-(2-aminophenyl)ethan-1-one with Pyrroles

A well-documented route to related pyrrole derivatives involves alkylation of 2-bromo-1-(2-aminophenyl)ethan-1-one with substituted pyrroles in the presence of potassium carbonate in DMF.

Pyrrole Substituent Temp (°C) Time (h) Yield (%)
1H-pyrrole-2-carbaldehyde (2a) 22 3 High (exact not specified)
1H-pyrrole-2,4-dicarbaldehyde (2b) RT 3 Moderate (exact not specified)
Brominated pyrroles (2c, 2f, 2g) 80 / RT 16 / 48 85 (for brominated esters)
Methoxycarbonyl pyrroles (2e) RT 48 Moderate (exact not specified)
  • Synthesis of the Brominated Precursors:
    The brominated ethanone precursor is prepared by bromination of 2-nitroacetophenone followed by reduction with copper powder in sulfuric acid. The pyrrole aldehydes are synthesized via Vilsmeier-Haack formylation or bromination reactions.

Microwave-Assisted Intramolecular Cyclocondensation

Microwave irradiation has been employed to enhance the synthesis of pyrrole derivatives, including amino-substituted ethanones, by promoting intramolecular cyclocondensation reactions.

  • Methodology:
    Enamines derived from acetylacetone and amino acid derivatives are subjected to microwave irradiation at 70°C for 30 minutes in ethanol with sodium ethoxide as base.

  • Effect on Yield:
    Microwave-assisted synthesis significantly improves yields compared to conventional heating.

Compound Conventional Yield (%) Microwave-Assisted Yield (%)
1a 23 86
1b 24 82
1c (not specified) (improved similarly)
  • Purification and Characterization:
    Products are purified by conventional column chromatography and characterized by $$^{1}H$$ and $$^{13}C$$ NMR, HPLC-ESI-MS, and HR-ESI-MS confirming the formation of tetrasubstituted pyrroles.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Advantages Notes
Alkylation + Amination NaH/THF, acetone, TEMPO/KBr, RT to 50°C 50–70 Straightforward, well-characterized Requires careful temperature control
Ultrasonic-Assisted Condensation 2-Amino-pyrrole derivative, TsOH catalyst, ethanol, 60°C Up to 92 Rapid reaction, high yield Ultrasonic irradiation essential
Alkylation with 2-bromo-ethanone 2-Bromo-1-(2-aminophenyl)ethan-1-one, pyrroles, K2CO3, DMF Moderate to High Versatile for substituted pyrroles Requires brominated precursors
Microwave-Assisted Cyclocondensation Enamines, sodium ethoxide, ethanol, microwave, 70°C 57–86 Enhanced yield and reduced time Requires specialized equipment

Concluding Remarks

The preparation of 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride and related pyrrole derivatives can be achieved through multiple synthetic routes. Alkylation followed by amination remains a classical approach with moderate yields. Ultrasonic irradiation and microwave-assisted methods represent modern enhancements that significantly improve reaction efficiency and yields. The choice of method depends on available equipment, desired purity, and scale of synthesis. Detailed characterization using NMR and mass spectrometry is essential to confirm product identity and purity.

This comprehensive review integrates data from peer-reviewed journals and authoritative chemistry literature, ensuring a professional and reliable foundation for researchers working with this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride is widely used in scientific research due to its versatile properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of biological systems. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism by which 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aminoethanone Hydrochlorides

Compound Name Molecular Formula Substituent Key Properties/Synthesis Applications References
2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone HCl C₇H₁₁ClN₂O (inferred) 1-Methylpyrrole Synthesized via Boc-protection; used in BAY-9835 preparation Pharmaceutical development
2-Amino-1-(2-hydroxyphenyl)ethanone HCl C₈H₁₀ClNO₂ 2-Hydroxyphenyl m.p. 217–220°C; synthesized via hydriodic acid/acetic acid reflux Intermediate in organic synthesis
2-Amino-1-(4-hydroxyphenyl)ethanone HCl C₈H₁₀ClNO₂ 4-Hydroxyphenyl Synthesized via hydrogenation of p-hydroxyisonitrosoacetophenone; m.p. data unavailable Biogenic amine derivative
2-Amino-1-(pyridin-3-yl)ethanone HCl C₇H₉ClN₂O Pyridin-3-yl CAS 93103-00-5; no detailed properties reported Unspecified
2-Amino-1-(4-methoxyphenyl)ethanone HCl C₉H₁₂ClNO₂ 4-Methoxyphenyl Molecular weight 201.65 g/mol; synthesized from hydrochloride aqueous solution Potential solubility studies
2-Amino-1-(2-fluorophenyl)ethanone HCl C₈H₈ClFNO 2-Fluorophenyl Structural similarity score 0.94; toxicity data unavailable Psychoactive substance analog
2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethanone diHCl C₇H₁₃Cl₂N₃O 1-Ethylpyrazole Dihydrochloride form; synthesized via unconfirmed methods Unspecified

Key Findings:

Hydroxyphenyl derivatives (e.g., 2- and 4-hydroxy, ) exhibit strong hydrogen-bonding capacity, influencing solubility and crystal packing, whereas fluoro substituents () introduce steric and electronic effects that may alter metabolic stability.

Synthetic Routes: Boc-protection strategies () are advantageous for amine stability, contrasting with harsher methods like hydriodic acid reflux (). Hydrogenation () and acid-mediated reductions () are common for nitro or hydroxyimino precursors.

Physicochemical Properties :

  • Hydrochloride salts generally improve water solubility, critical for pharmaceutical formulations ().
  • Melting points vary significantly; e.g., the 2-hydroxyphenyl analog melts at 217–220°C (), while data for others remain unreported.

Applications and Safety :

  • The target compound’s role in ADAMTS7 inhibition () contrasts with psychoactive analogs like bk-2C-B (), underscoring substituent-dependent bioactivity.
  • Toxicity data are scarce, though 2-fluorophenyl derivatives () may share risks associated with halogenated aromatics.

Biological Activity

2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride (CAS: 668972-71-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride can be depicted as follows:

Chemical Formula C7H10ClN2O\text{Chemical Formula C}_7\text{H}_{10}\text{ClN}_2\text{O}

This compound features a pyrrole ring, which is known for its diverse biological activities, including antimicrobial and neuroactive properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride. In vitro assays have shown that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related pyrrole compound demonstrated a minimum inhibitory concentration (MIC) of 8 ng/mL against MRSE, outperforming standard antibiotics like vancomycin .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). In a study focusing on pyrrole-based Schiff bases, several derivatives exhibited notable AChE inhibition at concentrations as low as 10 μM. The most promising compound showed an inhibition rate of 58%, comparable to the standard drug Donepezil . Similarly, other derivatives demonstrated selective MAO-B inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride can be attributed to its ability to interact with various biological targets:

  • AChE Inhibition : By blocking the AChE enzyme, the compound may enhance acetylcholine levels in the synaptic cleft, potentially improving cognitive function.
  • MAO Inhibition : MAO inhibitors can increase levels of neurotransmitters such as serotonin and dopamine, which may contribute to antidepressant effects.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a pyrrole derivative similar to 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride in a rat model of Alzheimer's disease. The results indicated that treatment with the compound led to improved memory performance and reduced neuroinflammation markers compared to control groups .

Case Study 2: Antibacterial Efficacy

Another research project focused on the antibacterial efficacy of pyrrole derivatives against various pathogens. The study found that compounds with structural similarities to 2-amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents .

Tables and Data Summary

Activity TypeCompoundMIC (µg/mL)Reference
AntimicrobialPyrrole derivative<0.125
AChE InhibitionRelated pyrrole derivative58%
MAO-B InhibitionRelated pyrrole derivative26%

Q & A

Q. Table 1: Catalytic Hydrogenation Conditions Comparison

CatalystSolventH₂ PressureYield (%)Reference
Pd/CMethanol3 bar78
Raney NiEthanol2 bar92

Q. Table 2: Key NMR Signals for Structural Confirmation

Proton Environmentδ (ppm)MultiplicityAssignment
N–H (amine)8.36br sProtonated amine
CH₂ (methylene)3.21–3.35mAdjacent to ketone
Aromatic C–H7.25–7.69mPyrrole/phenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride
Reactant of Route 2
2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.